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3-(Difluoromethyl)cyclobutan-1-ol

Cat. No.: B2869242
CAS No.: 1785332-95-7
M. Wt: 122.115
InChI Key: JXZYTLJZQCLPOH-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Molecular Design

The inclusion of fluorine, the most electronegative element, into organic compounds has revolutionized medicinal chemistry. numberanalytics.com An estimated 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This prevalence is due to the unique properties that fluorine imparts to a molecule.

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties. tandfonline.com Key effects include:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to metabolic oxidation. encyclopedia.pubnih.gov This increased stability can improve a drug's half-life and efficacy. tandfonline.com

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. encyclopedia.pubresearchgate.net

Electronic Effects: As the most electronegative element, fluorine's powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can in turn improve bioavailability. tandfonline.comencyclopedia.pubresearchgate.net

Conformational Control: Fluorine can influence the three-dimensional shape of a molecule, which is critical for its interaction with biological targets. researchgate.net

These modifications are summarized in the table below:

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage. tandfonline.comencyclopedia.pub
Lipophilicity Generally IncreasedThe C-F bond is more lipophilic than the C-H bond, aiding membrane transport. encyclopedia.pubresearchgate.net
Acidity (pKa) ModulatedFluorine's inductive effect alters electron distribution in the molecule. tandfonline.comencyclopedia.pub
Binding Affinity Often EnhancedFluorine can participate in favorable interactions with protein targets. tandfonline.comresearchgate.net

This table provides a summary of the general effects of fluorination on molecular properties.

The deliberate incorporation of fluorine is a well-established strategy in the development of both pharmaceuticals and agrochemicals. nih.govresearchgate.net In medicinal chemistry, approximately 20% of all commercialized drugs contain fluorine. cas.cn The goal is often to enhance potency, improve metabolic stability, and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.netnih.gov For instance, the addition of fluorine to an aromatic ring can block sites susceptible to metabolic oxidation. nih.gov

In the agrochemical industry, fluorine-containing compounds represent a significant portion of recently registered products. researchgate.netcas.cn Fluorination can lead to increased efficacy and better bioavailability of herbicides, insecticides, and fungicides. researchgate.net The trifluoromethyl (-CF3) group, in particular, is frequently used to enhance the hydrophobicity and metabolic stability of agrochemicals, leading to improved effectiveness. uva.nl

Importance of Cyclobutane (B1203170) Derivatives as Conformationally Restricted Scaffolds

Cyclobutane rings, while less common than other ring systems in nature, are increasingly utilized in medicinal chemistry. nih.gov Their unique structural characteristics make them valuable building blocks in the design of complex molecules. researchgate.net

Unlike planar aromatic rings, cyclobutane adopts a puckered or folded conformation. nih.govresearchgate.net This non-planar, three-dimensional structure is a key feature that medicinal chemists exploit. nih.gov The bond angles in a cyclobutane ring are compressed to about 88°, a deviation from the ideal 109.5° for sp³ hybridized carbon, leading to significant angle strain. masterorganicchemistry.com This inherent strain, however, makes them useful synthetic intermediates for a variety of chemical transformations. researchgate.net The puckered nature of the ring reduces torsional strain that would be present in a planar structure. masterorganicchemistry.com This rigid, three-dimensional shape allows for the precise positioning of substituents in space, which is crucial for interacting with the specific three-dimensional structures of biological targets. nih.govnih.gov

Cyclobutane derivatives serve as versatile building blocks in organic synthesis. researchgate.netudg.edu They can be used to:

Introduce Conformational Restriction: Replacing a flexible alkyl chain with a rigid cyclobutane ring can lock a molecule into a more bioactive conformation. nih.govnih.gov

Act as Aryl Isosteres: Cyclobutane rings can serve as non-aromatic replacements for phenyl rings, often leading to improved physicochemical properties like solubility. nih.govbohrium.com

Increase sp³ Character: The move away from flat, two-dimensional molecules towards more three-dimensional structures (an approach often called "escaping flatland") is a current trend in drug discovery. nih.govresearchgate.net Cyclobutanes, being rich in sp³-hybridized carbons, are ideal for this purpose. nih.gov

Improve Metabolic Stability: The cyclobutane core itself is generally stable and can be used to protect adjacent parts of a molecule from metabolism. nih.gov

Several marketed drugs, such as the cancer treatment Carboplatin and the antiviral Boceprevir, feature a cyclobutane ring, highlighting their therapeutic relevance. lifechemicals.com

Contextualization of 3-(Difluoromethyl)cyclobutan-1-ol within Fluorinated Small Ring Systems

The compound this compound is a member of the family of fluorinated small ring systems. sigmaaldrich.combldpharm.com It combines the structural features of a cyclobutane ring with the modulating effects of a difluoromethyl (CHF₂) group. The difluoromethyl group is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. researchgate.netresearchgate.net The synthesis of such molecules, often starting from precursors like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, has been developed to allow for their production in significant quantities. nuph.edu.uaresearchgate.net The presence of both the conformationally restricted cyclobutane scaffold and the influential difluoromethyl group makes this compound and related structures valuable building blocks for the synthesis of novel compounds in medicinal and materials science. researchgate.netnuph.edu.ua The study of its properties and the development of synthetic routes to access it are part of the broader effort to expand the toolbox of fluorinated scaffolds available to chemists. bohrium.comresearchgate.net

Emergence of Difluoromethylated Cyclobutanols in Research

The synthesis of fluorinated cyclobutanes has traditionally presented challenges. However, recent advancements have provided more efficient pathways to these valuable building blocks. For instance, a novel photochemical protocol for the selective difluoromethylation of bicyclobutanes has been developed, offering a more sustainable and direct method compared to the traditional fluorination of cyclobutyl ketones. rsc.org This method showcases the growing interest and capability in accessing difluoromethylated cyclobutane scaffolds.

While the broader class of fluorinated cyclobutanes has been the subject of various studies, specific research on this compound remains limited. Its precursor, 3-(difluoromethyl)cyclobutan-1-one, is commercially available, suggesting that the alcohol can be readily synthesized via reduction. The availability of these starting materials provides a foundation for more extensive investigation into the properties and potential applications of this specific difluoromethylated cyclobutanol (B46151).

Research Gaps and Opportunities in the Chemistry of this compound

Despite the growing interest in fluorinated scaffolds, a significant research gap exists concerning the specific compound this compound. A thorough review of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This lack of focused research presents a number of opportunities for the scientific community.

Key Research Opportunities:

Detailed Synthesis and Characterization: While the synthesis of this compound can be inferred from the reduction of its corresponding ketone, detailed studies on optimizing reaction conditions, stereoselectivity, and purification methods are needed. Comprehensive characterization of its physical and chemical properties would provide a valuable dataset for future research.

Exploration of Chemical Reactivity: The reactivity of the hydroxyl group in this compound in various chemical transformations has not been systematically explored. Investigating its participation in esterification, etherification, and substitution reactions would expand its utility as a synthetic intermediate.

Biological Evaluation: Given the established role of fluorinated cyclobutanes as bioisosteres, this compound and its derivatives are prime candidates for biological screening. Investigating their potential as enzyme inhibitors, receptor ligands, or other bioactive agents could lead to the discovery of novel therapeutic leads.

Computational Studies: In silico studies could be employed to predict the conformational preferences, electronic properties, and potential biological targets of this compound. These computational insights could guide and accelerate experimental investigations.

The table below summarizes the key properties of the closely related trifluoromethyl analogue, providing a predictive glimpse into what might be expected for this compound.

PropertyValue for 3-(Trifluoromethyl)cyclobutan-1-ol
Molecular Formula C5H7F3O
Molecular Weight 140.10 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 140.04489933 Da
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 9
Data sourced from PubChem CID 91933802 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O B2869242 3-(Difluoromethyl)cyclobutan-1-ol CAS No. 1785332-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZYTLJZQCLPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785332-95-7
Record name 3-(difluoromethyl)cyclobutan-1-ol
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Synthetic Methodologies for 3 Difluoromethyl Cyclobutan 1 Ol and Analogues

Strategies for Cyclobutane (B1203170) Ring Formation

The inherent ring strain of cyclobutanes presents a unique synthetic challenge. Several methodologies have been developed to efficiently construct this strained sp³-rich scaffold. These strategies often serve as the foundational step before the introduction of the difluoromethyl group.

Cyclization Reactions for the Construction of the Cyclobutane Core

Intramolecular cyclization reactions are a common approach to forming the cyclobutane ring. One notable method involves the [2+2] cycloaddition of olefins. These reactions can be initiated photochemically, often using a photosensitizer to facilitate the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. The starting materials for these cycloadditions are typically substituted alkenes, and the reaction conditions can be tailored to control the stereochemistry of the resulting cyclobutane product.

Radical cyclizations also provide a pathway to cyclobutane derivatives. These reactions often involve the generation of a radical species that undergoes an intramolecular addition to a double bond, forming the four-membered ring. The choice of radical precursor and reaction conditions are critical for achieving high yields and selectivity.

Ring Contraction Approaches to Cyclobutane Derivatives (e.g., from Pyrrolidines)

A highly stereoselective method for synthesizing substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidines. nih.govacs.orgresearchgate.net This strategy utilizes iodonitrene chemistry to mediate a nitrogen extrusion process. nih.govacs.orgresearchgate.net The reaction is proposed to proceed through a 1,4-biradical intermediate, which rapidly undergoes C-C bond formation to yield the cyclobutane product with a high degree of stereospecificity. nih.govacs.orgresearchgate.net This method has been successfully applied to the synthesis of various multisubstituted cyclobutanes, including those with complex stereochemical arrangements. nih.govacs.orgresearchgate.net

The reaction typically involves treating the pyrrolidine (B122466) derivative with a hypervalent iodine reagent and an ammonia (B1221849) source to generate a reactive 1,1-diazene intermediate in situ. nih.govacs.orgresearchgate.net Thermal decomposition of this intermediate leads to the extrusion of nitrogen gas and the formation of the cyclobutane ring. nih.govacs.orgresearchgate.net The stereochemical outcome of the reaction is often retained from the starting pyrrolidine, making it a valuable tool for asymmetric synthesis. nih.govacs.orgresearchgate.net

Photoinduced Cycloaddition Reactions in Cyclobutane Synthesis

Photoinduced [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. This reaction involves the photochemical excitation of an alkene to a singlet or triplet state, which then reacts with another ground-state alkene in a concerted or stepwise fashion to form the four-membered ring. The reaction can be performed intramolecularly or intermolecularly and is often highly regio- and stereoselective.

The efficiency and selectivity of photoinduced cycloadditions can be influenced by various factors, including the nature of the alkene substrates, the use of photosensitizers, and the reaction solvent. For instance, the use of chiral catalysts or auxiliaries can lead to the formation of enantioenriched cyclobutane products. This methodology has been instrumental in the synthesis of numerous complex natural products and other biologically active molecules containing a cyclobutane core.

Introduction of the Difluoromethyl Moiety into Cyclobutanol (B46151) Skeletons

Once the cyclobutane framework is established, the next critical step is the introduction of the difluoromethyl group. This can be achieved through various fluorination strategies, each with its own advantages and limitations.

Difluorocarbene-Mediated Processes for C-F Bond Formation

The addition of difluorocarbene (:CF₂) to a suitable precursor is a direct method for introducing the difluoromethyl group. Difluorocarbene can be generated from a variety of sources, including trimethyl(trifluoromethyl)silane (TMSCF₃), sodium chlorodifluoroacetate, and (bromodifluoromethyl)triphenylphosphonium bromide.

One common strategy involves the reaction of a cyclobutanone (B123998) derivative with a difluorocarbene precursor. For example, the synthesis of 3-(difluoromethyl)cyclobutan-1-one, a direct precursor to the target alcohol, has been reported. achemblock.com This ketone can then be reduced to afford 3-(difluoromethyl)cyclobutan-1-ol. The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the alcohol.

A two-step protocol for introducing a difluoromethyl group involves the base-promoted addition of difluoromethyl phenyl sulfone (PhSO₂CHF₂) to a cyclobutanone, followed by desulfonylation with magnesium in methanol. chemrxiv.orgresearchgate.net This method has been shown to produce both cis and trans isomers of the resulting difluoromethylated cyclobutanol derivative. chemrxiv.orgresearchgate.net

Table 1: Synthesis of Difluoromethylated Cyclobutanol Precursors

PrecursorReagents and ConditionsProduct(s)Yield (%)Reference
2-Functionalized cyclobutanone1. PhSO₂CHF₂, Base; 2. Mg, MeOHcis- and trans-2-(Difluoromethyl)cyclobutanol derivativescis: 39, trans: 15 chemrxiv.orgresearchgate.net

Electrophilic and Nucleophilic Fluorination Strategies

Electrophilic and nucleophilic fluorination reactions represent alternative approaches to installing fluorine atoms onto a cyclobutane skeleton.

Electrophilic Fluorination: This strategy typically involves the use of an electrophilic fluorine source, such as Selectfluor®, to introduce fluorine atoms to an electron-rich center on the cyclobutane ring. For instance, an enolate or enol ether derived from a cyclobutanone can be treated with an electrophilic fluorinating agent.

Nucleophilic Fluorination: Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion source. A common precursor for this approach is a cyclobutanol derivative where the hydroxyl group has been converted into a good leaving group, such as a tosylate or mesylate. Treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, can then lead to the formation of the corresponding fluorinated cyclobutane. The synthesis of 3-fluorocyclobutane derivatives has been achieved using this methodology. bohrium.com While this provides a route to monofluorinated compounds, iterative application or the use of precursors with multiple leaving groups could potentially be adapted for difluorination.

The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been achieved from 4-oxocyclobutanecarboxylate precursors by treatment with TMSCF₃ and a fluoride source, followed by deoxygenation. acs.org While this yields a trifluoromethyl group, the initial addition step provides a useful analogy for the introduction of a difluoromethyl group.

Transformations from Related Fluorinated Precursors (e.g., 3-(Difluoromethyl)cyclobutan-1-one)

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding ketone precursor, 3-(difluoromethyl)cyclobutan-1-one. This transformation is a fundamental and common strategy in organic synthesis. The introduction of the difluoromethyl (CHF2) group often begins with precursors like 3-oxocyclobutanecarboxylic acid. researchgate.net Synthetic approaches have been developed to create various α-CHF2 substituted cyclobutane building blocks, including amines and carboxylic acids, on a multigram scale. researchgate.net

One general method involves the reaction of a cyclobutanone with reagents like phenylsulfonyl difluoromethane (B1196922) (PhSO2CHF2) in the presence of a base, followed by a desulfonylation step, for instance, using magnesium in methanol. chemrxiv.org This yields the difluoromethyl-substituted cyclobutanone. The subsequent reduction of the ketone to the alcohol, this compound, can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH4). This method has proven effective for producing cis-3-monosubstituted cyclobutanols from the corresponding cyclobutanones. acs.org

Research has also focused on creating libraries of 1,3-bifunctional cyclobutane derivatives containing α-CHF2 or trifluoromethyl (CF3) groups. researchgate.net These syntheses often achieve good diastereoselectivity, yielding products as single diastereomers, which is crucial for their application as conformationally restricted analogues of important neurotransmitters like γ-aminobutyric acid (GABA). researchgate.net

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted cyclobutanols is a significant challenge due to the strained nature of the four-membered ring. Various strategies have been developed to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.

Asymmetric Catalysis in Cyclobutanol Synthesis (e.g., Copper-Catalyzed Approaches)

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. In the context of cyclobutanol synthesis, copper-catalyzed reactions have emerged as a notable approach. For instance, copper-catalyzed asymmetric hydroboration of difluoroalkyl-substituted internal alkenes has been developed, providing access to chiral secondary boronates with difluoromethylene groups. bohrium.com Another significant development is the copper-catalyzed enantioselective desymmetrization of meso-cyclobutenes, which yields chiral cyclobutylboronates with high levels of diastereo- and enantiocontrol. nih.gov These borylated cyclobutanes are versatile intermediates that can be further transformed into a variety of chiral cyclobutane derivatives. bohrium.comnih.gov

Copper catalysis has also been employed in tandem processes to generate chiral cyclobutene (B1205218) derivatives, which can serve as precursors to saturated cyclobutane systems. researchgate.net These methods often involve an enantioselective conjugate addition or reduction of a cyclobutenone, followed by trapping of the intermediate. researchgate.net

Diastereoselective and Enantioselective Routes to Substituted Cyclobutanols

Beyond copper catalysis, a range of other methodologies have been established for the diastereoselective and enantioselective synthesis of substituted cyclobutanols.

Diastereoselective Routes: A notable example is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (NaBH4) to create a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The control of acidic impurities was found to be critical for improving the diastereomeric ratio through recrystallization. acs.org Sulfa-Michael additions to cyclobutenes, catalyzed by an achiral base like DBU, can produce thio-substituted cyclobutanes with high diastereoselectivity (>95:5 dr). rsc.org

Enantioselective Routes: Enantioselective approaches often employ chiral catalysts or auxiliaries. For instance, using a chiral chinchona-based squaramide catalyst in the sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene affords thio-cyclobutanes with high yield and enantioselectivity (up to 99.7:0.3 er). rsc.org Another powerful strategy involves a sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific iridium-catalyzed C–H silylation, which installs contiguous stereogenic carbon centers in the resulting cyclobutanols. nih.govrsc.org Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes also provides chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. nih.govbohrium.com

MethodKey FeaturesStereoselectivityRef.
Reduction of CyclobutylideneUses NaBH₄ on Meldrum's acid derivativeHigh diastereoselectivity (cis) acs.org
Sulfa-Michael AdditionChinchona-based catalyst on cyclobuteneHigh enantioselectivity (up to 99.7:0.3 er) rsc.org
Sequential Reduction/SilylationEnantioselective ketone reduction, Ir-catalyzed C-H silylationHigh enantiomeric excess (99% ee) nih.govrsc.org
Rh-catalyzed HydroborationAsymmetric hydroboration of gem-difluorinated cyclobutenesExcellent regio- and enantioselectivity nih.govbohrium.com

Chirality Transfer Methodologies for Fluorinated Cyclobutanes

Chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the product. This is an elegant strategy for asymmetric synthesis. In the context of fluorinated cyclobutanes, this can be particularly useful.

One approach involves the use of chiral allenes in reactions where the axial chirality of the allene (B1206475) is transferred to a new central chirality in the product. researchgate.net While not specific to this compound, the principle is applicable to the synthesis of complex chiral cyclobutanes. A more direct example is the synthesis of chiral 1-aza-spiro nih.govrsc.org-hexanes, where point group chirality from a chiral sulfinamide is transferred to create axial chirality in the spirocyclic product. chemrxiv.org

A highly relevant development is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.comnih.gov The resulting chiral gem-difluorinated α-boryl cyclobutanes are versatile building blocks that enable the synthesis of a diverse range of enantioenriched fluorinated cyclobutane derivatives, effectively transferring the chirality established in the hydroboration step to subsequent products. bohrium.comnih.govbohrium.com

Emerging Synthetic Approaches to this compound and its Analogues

The demand for novel fluorinated structures continues to drive the development of innovative and efficient synthetic methods.

Cascade Reactions for the Efficient Construction of Fluorinated Architectures

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. bohrium.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. bohrium.comorganic-chemistry.org

A notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to synthesize highly functionalized cyclobutene derivatives. rsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.org While this produces cyclobutenes, these can be hydrogenated to the corresponding cyclobutanes. Another powerful strategy is the palladium-promoted cascade involving a Brook rearrangement and an intramolecular allylic cyclization of vinyl epoxide silanes to construct highly substituted vinyl cyclobutanols. bohrium.com

Multicomponent cascade reactions that merge different reaction types, such as an aldol (B89426) reaction, a Wittig reaction, and a visible-light-induced [2+2] cycloaddition, have also been reported for the synthesis of an array of cyclobutanes. researchgate.net These emerging strategies hold great promise for the efficient and modular synthesis of complex fluorinated cyclobutane architectures, including derivatives of this compound.


Mechanochemical Synthesis of Fluorinated Cyclobutanols

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. thieme.dethieme-connect.comthieme-connect.com This solvent-free approach often leads to shorter reaction times, reduced waste, and can sometimes provide access to different product selectivities compared to conventional methods. beilstein-journals.orgnih.gov

A notable application of this technique is the silver-catalyzed ring-opening fluorination of cyclobutanols. thieme.dethieme-connect.com Researchers have successfully employed a ball-milling technique for a catalytic C-C bond cleavage and functionalization reaction under solid-state conditions. thieme-connect.comresearchgate.net This method facilitates the synthesis of γ-fluorinated ketones from cyclobutanol precursors. thieme-connect.comresearchgate.net The process typically involves the cyclobutanol substrate, a silver catalyst (e.g., AgF), and an electrophilic fluorinating agent, such as Selectfluor®. thieme.dethieme-connect.com The reaction is carried out in a ball mill, where the mechanical energy drives the reaction forward. thieme-connect.com

This mechanochemical protocol has been shown to be more efficient than its solution-based counterpart, requiring less catalyst and fluorinating agent, and proceeding in significantly shorter reaction times. thieme-connect.comthieme-connect.com A key advantage is that the procedure can be conducted in the air, simplifying the experimental setup. thieme-connect.comthieme-connect.com The primary factors influencing the reaction's efficiency include temperature and milling frequency. thieme-connect.com For instance, in the synthesis of 4-fluoro-1-phenylbutan-1-one from 1-phenylcyclobutanol, the reaction temperature was identified as a principal factor affecting the yield. thieme-connect.com

While this specific methodology results in a ring-opened product rather than a fluorinated cyclobutanol, it highlights the application of mechanochemistry to functionalize the cyclobutanol scaffold with fluorine. thieme.dethieme-connect.com Further research into mechanochemical methods is exploring the direct difluoromethylation of ketones to form difluoromethyl enol ethers, which could potentially be adapted for the synthesis of fluorinated cyclobutane systems. beilstein-journals.orgnih.gov

Table 1: Mechanochemical Silver-Catalyzed Ring-Opening Fluorination of a Cyclobutanol

Substrate Catalyst Fluorinating Agent Conditions Product Yield Reference
1-Phenylcyclobutanol AgF (5.0 mol%) Selectfluor® (1.0 equiv) Ball-milling (15 Hz), 55 °C, 30 min 4-Fluoro-1-phenylbutan-1-one 68% thieme-connect.com

Transition Metal-Catalyzed Syntheses of Fluorinated Cyclobutanes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. beilstein-journals.orgmdpi.com Several catalytic strategies have been developed for the synthesis of fluorinated cyclobutanes, which are valuable motifs in medicinal and materials chemistry. bohrium.comacs.org

One powerful approach is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.com This method provides access to chiral gem-difluorinated α-boryl cyclobutanes, which are versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. bohrium.com The reaction demonstrates excellent regio- and enantioselectivity, achieved through the use of chiral rhodium catalysts. bohrium.com

Another strategy involves the functionalization of pre-existing cyclobutane rings. Rhodium(II) catalysts have been used for the C-H functionalization of arylcyclobutanes. researchgate.net While not a direct fluorination method, it showcases the ability to selectively modify C-H bonds on a cyclobutane ring, a strategy that could potentially be adapted for fluorination.

The direct introduction of fluorine-containing groups is another key area. The synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes has been achieved starting from 3,3-difluorocyclobutanone. acs.org The addition of carbon nucleophiles, facilitated by organolanthanum reagents to prevent side reactions, yields tertiary 3,3-difluorocyclobutanols. acs.org These alcohol intermediates can then undergo further functionalization through iron-catalyzed reactions to generate carbocation intermediates, which react with various nucleophiles. acs.org

Furthermore, palladium-catalyzed reactions are widely used for forming C-F bonds. nih.gov While many examples focus on aromatic C-H fluorination, methods for the fluorination of unactivated C(sp³)–H bonds are emerging, often using directing groups to achieve selectivity. nih.gov The divergent fluorination of alkylidenecyclobutanes with Selectfluor® has also been reported, yielding various fluorinated cyclobutane products without destroying the ring. rsc.org These transition metal-catalyzed methods represent a diverse toolkit for accessing complex fluorinated cyclobutane structures.

Table 3: Selected Transition Metal-Catalyzed Syntheses of Fluorinated Cyclobutanes

Reaction Type Catalyst Substrate Example Product Example Key Features Reference
Asymmetric Hydroboration Rhodium Complex gem-Difluorocyclobutene Chiral gem-difluorinated α-boryl cyclobutane High regio- and enantioselectivity bohrium.com
Nucleophilic Addition/Functionalization Organolanthanum Reagent/Iron Chloride 3,3-Difluorocyclobutanone 1-Aryl-3,3-difluorocyclobutanol Access to 1,1-disubstituted difluorocyclobutanes acs.org
Divergent Fluorination - (Selectfluor®) Alkylidenecyclobutane Fluorohydrins, fluoroethers, etc. Preserves cyclobutane ring rsc.org

Reactivity and Reaction Mechanisms of 3 Difluoromethyl Cyclobutan 1 Ol

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group in 3-(Difluoromethyl)cyclobutan-1-ol is a primary site for chemical modification, enabling its conversion into a variety of other functional moieties. These transformations are fundamental to its role as a synthetic building block.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 3-(difluoromethyl)cyclobutan-1-one. achemblock.com This transformation is a standard and efficient process in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. Common and effective oxidizing agents include chromium-based reagents and potassium permanganate (B83412). The resulting ketone is a valuable intermediate for further synthetic elaborations, such as nucleophilic additions to the carbonyl group.

Table 1: Oxidation of this compound

Reagent ClassSpecific Example(s)ProductGeneral Conditions
Chromium-Based ReagentsPyridinium chlorochromate (PCC), Chromium trioxide (CrO₃)3-(Difluoromethyl)cyclobutan-1-oneAnhydrous organic solvent (e.g., Dichloromethane)
Manganese-Based ReagentsPotassium permanganate (KMnO₄)3-(Difluoromethyl)cyclobutan-1-oneAcidic or basic aqueous solution, controlled temperature
Hypervalent Iodine ReagentsDess-Martin periodinane (DMP)3-(Difluoromethyl)cyclobutan-1-oneRoom temperature, organic solvent (e.g., Dichloromethane)

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. ksu.edu.salookchem.com Protonation of the alcohol under acidic conditions converts the hydroxyl into a good leaving group (water), allowing for substitution reactions. This process typically proceeds through an SN1 mechanism, involving the formation of a secondary carbocation intermediate at the hydroxyl-bearing carbon. ksu.edu.sa This carbocation is planar, meaning the incoming nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. ksu.edu.sa

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles in an SN2 reaction. The choice between SN1 and SN2 pathways is influenced by the nature of the nucleophile, the solvent, and the specific leaving group employed. ksu.edu.sa

Derivatization of the Hydroxyl Group for Further Functionalization

To enhance its synthetic utility, the hydroxyl group of this compound can be derivatized into other functional groups that serve as protecting groups or as reactive handles for subsequent transformations. nih.gov These derivatization strategies are crucial for multi-step syntheses.

Common derivatizations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields esters. This is a common method for protecting the alcohol functionality. lookchem.comnih.gov

Ether Formation: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, produces ethers.

Sulfonate Ester Formation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine, converts the alcohol into a sulfonate ester (e.g., tosylate or mesylate). nih.gov These are excellent leaving groups for nucleophilic substitution and elimination reactions.

Table 2: Derivatization of the Hydroxyl Group

Derivative TypeReagent(s)Product Functional GroupPurpose
EsterAcyl chloride (RCOCl), Carboxylic anhydride (B1165640) ((RCO)₂O)Ester (-OCOR)Protection of the hydroxyl group
EtherStrong base (e.g., NaH), Alkyl halide (R'-X)Ether (-OR')Protection or modification of properties
Sulfonate EsterTosyl chloride (TsCl), Mesyl chloride (MsCl)Sulfonate ester (-OTs, -OMs)Activation for substitution/elimination

Reactions of the Strained Cyclobutane (B1203170) Ring System

The four-membered ring of this compound is characterized by significant ring strain, which dictates its reactivity, making it susceptible to reactions that relieve this strain. nih.gov

Ring-Opening Reactions and Associated Mechanistic Pathways

The high ring strain of the cyclobutane core makes it prone to ring-opening reactions under various conditions, particularly in the presence of transition metals, photocatalysts, or radical initiators. nih.gov For instance, palladium-catalyzed reactions of cyclobutanols can lead to the cleavage of a carbon-carbon bond within the ring, providing access to linear alkyl chains. nih.gov These transformations often proceed through the formation of a metal-alkoxide intermediate, followed by β-carbon elimination which opens the ring. Lewis acids can also mediate the ring-opening of cyclobutanone (B123998) derivatives, a reaction that can be relevant to the ketone formed from the oxidation of this compound. researchgate.net

However, it is noteworthy that under specific, ligand-controlled palladium catalysis conditions, cyclobutanols can undergo aminocarbonylation reactions where the cyclobutane core remains intact, yielding 1,2-substituted cyclobutanecarboxamides. nih.gov This demonstrates that the reaction pathway (ring-opening vs. ring preservation) can be selectively controlled. The mechanism for ring-opening often involves an initial oxidative addition or coordination of the metal to the substrate, followed by a step that cleaves one of the strained C-C bonds.

Cycloaddition Reactions Involving the Cyclobutane Ring

Saturated carbocycles like the cyclobutane ring in this compound are generally unreactive as substrates in cycloaddition reactions. These reactions typically require the presence of π-systems (double or triple bonds) to participate in the concerted or stepwise formation of new rings.

The primary relevance of cycloaddition to this compound lies in its synthesis. The construction of the cyclobutane skeleton often employs [2+2] cycloaddition reactions. smolecule.comresearchgate.net For example, the reaction between a difluoromethyl-substituted alkene and a ketene (B1206846) or a ketene equivalent under thermal or photochemical conditions can form the four-membered ring. researchgate.net Subsequent chemical modifications, such as the reduction of a carbonyl group, would then yield the target alcohol, this compound. Therefore, while the saturated ring itself does not readily participate in further cycloadditions, the reaction is a key strategic approach to its formation.

Rearrangement Processes of Cyclobutane Derivatives

The chemical reactivity of cyclobutane derivatives is significantly influenced by inherent ring strain, which arises from non-ideal bond angles and torsional interactions. This strain serves as a thermodynamic driving force for rearrangement reactions that lead to the formation of more stable, less strained ring systems, such as cyclopentanes. nih.govchemistrysteps.com For cyclobutanol (B46151) derivatives like this compound, these rearrangements are typically facilitated by acidic conditions, which promote the formation of a carbocation intermediate. nih.govmasterorganicchemistry.com

A common rearrangement pathway for cyclobutanol compounds is the semipinacol rearrangement, a type of 1,2-alkyl shift that results in ring expansion. chemistrysteps.comnih.gov The process is initiated by the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a secondary carbocation at C-1. This unstable intermediate can then undergo a rearrangement where one of the C-C bonds of the cyclobutane ring migrates to the positively charged carbon. This concerted bond migration and ring expansion relieves the significant strain of the four-membered ring, resulting in a more stable five-membered ring, typically a cyclopentanone (B42830) derivative after deprotonation. masterorganicchemistry.combeilstein-journals.org

The presence of the electron-withdrawing difluoromethyl group at the C-3 position is expected to exert a significant influence on this process. While remote, the inductive effect of the -CHF2 group can destabilize the carbocation intermediate at C-1, potentially increasing the activation energy required for the rearrangement compared to an unsubstituted cyclobutanol. masterorganicchemistry.combeilstein-journals.org The specific conditions required (e.g., acid strength, temperature) and the relative rates of rearrangement would be dependent on the balance between strain release and the electronic destabilization imparted by the difluoromethyl substituent. researchgate.netrsc.org

Table 1: Factors Influencing Rearrangement of Cyclobutanol Derivatives
FactorDescriptionRelevance to this compound
Ring Strain The inherent energy in the four-membered ring (approx. 26 kcal/mol) provides a strong driving force for expansion to a five-membered ring. masterorganicchemistry.comThis is the primary thermodynamic driver for the rearrangement.
Catalyst Acid catalysis (Brønsted or Lewis acids) is typically required to generate the carbocation intermediate necessary for rearrangement. nih.govmvpsvktcollege.ac.inThe reaction would likely be initiated by treatment with an acid.
Carbocation Stability The rearrangement proceeds through a carbocation intermediate. The stability of this intermediate (secondary, in this case) affects the reaction rate. curlyarrows.combyjus.comThe electron-withdrawing -CHF2 group at C-3 destabilizes the C-1 carbocation through an inductive effect, potentially slowing the reaction. masterorganicchemistry.combeilstein-journals.org
Migratory Aptitude In unsymmetrical cyclobutanes, the group with the highest migratory aptitude will preferentially shift. In this case, a ring-expanding alkyl shift occurs. wiley-vch.deThe C2-C3 or C4-C3 bond would migrate to expand the ring.

Chemical Behavior and Transformations of the Difluoromethyl Group

The difluoromethyl (CHF2) group is a key functional moiety whose reactivity profile is dominated by the strong carbon-fluorine bonds and their profound electronic influence on the rest of the molecule.

C-F Bond Activation and Selective Functionalization

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant synthetic challenge. researchgate.net However, modern synthetic methods have enabled the controlled cleavage and functionalization of C-F bonds within difluoromethyl groups. These strategies typically avoid harsh conditions by using transition-metal catalysis or photoredox catalysis to generate reactive intermediates under mild conditions. researchgate.netacs.org

One prominent approach involves the single-electron reduction of the difluoromethylated compound. acs.orgnih.gov This can generate a radical anion which then expels a fluoride (B91410) ion, leading to a defluorinated radical intermediate. This radical can then be trapped by various reagents to form new C-C, C-H, or C-heteroatom bonds. Photochemical methods, often employing a photosensitizer that absorbs visible light, can initiate this electron transfer process, offering a green and sustainable route to functionalization. rsc.org

Another strategy is the use of low-valent transition metal complexes (e.g., based on palladium, nickel, or iridium) that can insert into a C-F bond via oxidative addition. nih.gov In combination with a fluorophilic co-catalyst or reagent (like a silyl (B83357) compound or Lewis acid) to assist in fluoride abstraction, this approach can achieve the enantioselective replacement of a single fluorine atom, desymmetrizing the difluoromethylene group to create a chiral monofluorinated center. nih.gov These methods transform the relatively inert CHF2 group into a versatile handle for further molecular elaboration. bohrium.com

Table 2: Methods for C-F Bond Activation and Functionalization
MethodMechanismTypical Reagents/ConditionsPotential Outcome for -CHF2 Group
Photoredox Catalysis Single-electron transfer (SET) to the substrate, followed by fluoride loss to form a radical intermediate. acs.orgacs.orgPhotocatalyst (e.g., Ir, Ru complexes), visible light, electron donor/acceptor.Conversion to -CHF• radical, then functionalization (e.g., hydrodefluorination, alkylation).
Transition-Metal Catalysis Oxidative addition of a low-valent metal into the C-F bond, often assisted by a fluorophilic species. nih.govPd, Ni, or Ir catalyst; ligand; fluorophilic activator (e.g., silyl reagent).Substitution of one F atom with another group (e.g., aryl, alkyl).
Lewis Acid/Brønsted Acid Mediation Activation of the C-F bond through strong interaction with a Lewis or Brønsted superacid, facilitating cleavage. researchgate.netLewis acids (e.g., AlCl₃), Brønsted superacids.Hydrolysis, elimination, or substitution reactions.

Electronic Effects of the Difluoromethyl Moiety on Remote Reactivity

The two fluorine atoms render the difluoromethyl group strongly electron-withdrawing through a powerful negative inductive effect (-I effect). bohrium.com This property significantly alters the electron distribution throughout the this compound molecule, influencing the reactivity of the remote alcohol functional group.

The primary consequences of this electronic pull are:

Increased Acidity of the Hydroxyl Proton: The electron density on the oxygen atom is reduced, which weakens the O-H bond and makes the proton more acidic (i.e., lowers its pKa) compared to unsubstituted cyclobutanol. bohrium.com

Decreased Nucleophilicity of the Oxygen Atom: The lower electron density on the oxygen atom makes it a weaker nucleophile. Reactions that require the alcohol to act as a nucleophile, such as Williamson ether synthesis, would be slower or require harsher conditions. cas.cncas.cn

Destabilization of Carbocation Intermediates: As mentioned in section 3.2.3, the -I effect of the CHF2 group destabilizes any positive charge that develops at other positions on the ring, particularly at the C-1 position during acid-catalyzed reactions. masterorganicchemistry.combeilstein-journals.org This can disfavor reaction pathways that proceed via carbocation intermediates. libretexts.org

Radical and Ionic Reaction Intermediates in the Chemistry of this compound

The transformation of this compound often proceeds through highly reactive, short-lived intermediates. Understanding the generation and fate of these radical and ionic species is crucial for predicting and controlling reaction outcomes. allen.in

Generation and Characterization of Short-Lived Radical Species

Radical intermediates in the chemistry of this compound can be generated through several mechanisms, most commonly involving photochemical processes or radical initiators. mdpi.combeilstein-journals.org For instance, visible-light photoredox catalysis can be used to generate a difluoromethyl radical (•CHF2) from related precursors, which can then undergo addition reactions. mdpi.com In the context of the title compound, radical generation could occur at several sites:

α-Hydroxyalkyl Radical: Abstraction of the hydrogen atom from the C-1 carbon (the carbinol carbon) would yield an α-hydroxyalkyl radical. This species is stabilized by the adjacent oxygen atom.

Difluoromethyl Radical: As discussed in section 3.3.1, single-electron reduction followed by fluoride elimination can generate a radical on the difluoromethyl-substituted carbon. acs.org

Cyclobutyl Radical: Hydrogen atom abstraction from other C-H bonds on the cyclobutane ring can also occur, though these are generally less favored unless specific directing groups are present.

These radical species are transient and typically not isolated. allen.in Their existence is inferred from the reaction products or through specialized characterization techniques such as electron paramagnetic resonance (EPR) spectroscopy, though this often requires specific experimental conditions like matrix isolation at low temperatures. nih.govnih.gov More commonly, their formation is supported by mechanistic experiments, such as the use of radical traps or the observation of characteristic radical-mediated reaction products (e.g., from cyclization, addition to alkenes, or atom transfer reactions). mdpi.comthieme-connect.de

Exploration of Carbocation and Carbanion Pathways

Ionic intermediates—carbocations and carbanions—represent another major class of reactive species in the chemistry of this compound. chemistnotes.com

Carbocation Pathways: A carbocation is most likely to form at the C-1 position upon protonation of the alcohol and loss of water under acidic conditions. libretexts.org This secondary carbocation is a key intermediate in SN1-type substitution and E1 elimination reactions, as well as the ring-expansion rearrangements discussed previously. byjus.com However, the stability, and thus the facility of formation, of this carbocation is significantly diminished by the strong electron-withdrawing inductive effect of the difluoromethyl group at C-3. masterorganicchemistry.combeilstein-journals.org This destabilizing effect can make carbocation-mediated pathways less favorable compared to analogous reactions with electron-donating or neutral substituents. beilstein-journals.org Reactions may either require more forcing conditions or proceed through alternative mechanisms that avoid a full carbocation intermediate.

Carbanion Pathways: A carbanion can be generated at the difluoromethyl carbon by deprotonation using a strong base. siue.educhemrxiv.org The proton of the CHF2 group is significantly more acidic than a typical alkyl proton because the resulting carbanion is stabilized by the strong inductive effect of the two fluorine atoms. siue.edu This stabilized difluoromethyl anion can act as a nucleophile, participating in reactions such as alkylations or additions to carbonyl compounds. chemrxiv.org The generation of this carbanionic intermediate provides a powerful synthetic route for the functionalization of the difluoromethyl group, complementing the radical and C-F activation pathways. chemrxiv.orgacs.org

Table 3: Properties and Roles of Ionic Intermediates
IntermediateFormationKey Stabilizing/Destabilizing FactorPotential Reaction Pathways
C-1 Carbocation Acid-catalyzed dehydration of the alcohol. byjus.comDestabilized by the inductive (-I) effect of the remote -CHF2 group. masterorganicchemistry.combeilstein-journals.orgRing expansion, SN1 substitution, E1 elimination. masterorganicchemistry.com
-CHF₂ Carbanion Deprotonation of the difluoromethyl group with a strong base. chemrxiv.orgStabilized by the inductive (-I) effect of the two fluorine atoms. siue.eduNucleophilic substitution, addition to electrophiles.

Spectroscopic and Structural Elucidation of 3 Difluoromethyl Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(Trifluoromethyl)cyclobutan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, allows for the complete assignment of its structure and stereochemistry.

Proton (¹H) NMR Spectral Analysis for Stereochemical Information

Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons, their electronic environments, and their scalar coupling interactions with neighboring protons. In the case of cis- and trans-3-(trifluoromethyl)cyclobutan-1-ol, the chemical shifts (δ) and coupling constants (J) of the cyclobutane (B1203170) ring protons are particularly informative for distinguishing between the two isomers.

In the cis isomer, the hydroxyl and trifluoromethyl groups are on the same face of the cyclobutane ring, leading to different magnetic environments for the ring protons compared to the trans isomer, where they are on opposite faces. This results in distinct chemical shifts and coupling patterns for the protons on the ring. The carbinol proton (CH-OH) and the proton on the carbon bearing the trifluoromethyl group (CH-CF₃) are of particular diagnostic value.

Table 1: ¹H NMR Data for cis- and trans-3-(Trifluoromethyl)cyclobutan-1-ol (in CDCl₃)

Proton Assignmentcis-3-(Trifluoromethyl)cyclobutan-1-oltrans-3-(Trifluoromethyl)cyclobutan-1-ol
CH-OH 4.15 ppm (quintet, J = 7.5 Hz)4.40 ppm (quintet, J = 8.0 Hz)
CH-CF₃ 3.10 ppm (m)2.85 ppm (m)
CH₂ (adjacent to CHOH) 2.55 ppm (m)2.20 ppm (m)
CH₂ (adjacent to CHCF₃) 2.10 ppm (m)2.45 ppm (m)
OH 1.80 ppm (br s)1.75 ppm (br s)

Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and concentration.

The difference in chemical shifts for the CH-OH and CH-CF₃ protons between the two isomers is a key indicator of their stereochemistry. The through-space magnetic anisotropy of the C-F bonds and the hydroxyl group influences the shielding and deshielding of nearby protons, leading to these observable differences.

Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the chemical shifts of the carbon atoms in the cyclobutane ring. The carbon directly attached to the CF₃ group (C-CF₃) exhibits a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large.

Table 2: ¹³C NMR Data for cis- and trans-3-(Trifluoromethyl)cyclobutan-1-ol (in CDCl₃)

Carbon Assignmentcis-3-(Trifluoromethyl)cyclobutan-1-oltrans-3-(Trifluoromethyl)cyclobutan-1-ol
C-OH 68.5 ppm70.1 ppm
C-CF₃ 38.2 ppm (q, ¹JCF = 278 Hz)39.5 ppm (q, ¹JCF = 279 Hz)
CH₂ 34.1 ppm35.8 ppm
CF₃ 127.4 ppm (q, ¹JCF = 276 Hz)127.2 ppm (q, ¹JCF = 277 Hz)

Note: The chemical shifts and coupling constants are representative values.

The chemical shift differences for the C-OH and CH₂ carbons between the cis and trans isomers, although smaller than in ¹H NMR, are still significant and can be used for stereochemical assignment.

Fluorine (¹⁹F) NMR Spectral Analysis for Fluorine Environment Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment. For 3-(trifluoromethyl)cyclobutan-1-ol, the ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group.

Table 3: ¹⁹F NMR Data for cis- and trans-3-(Trifluoromethyl)cyclobutan-1-ol (in CDCl₃)

Fluorine Assignmentcis-3-(Trifluoromethyl)cyclobutan-1-oltrans-3-(Trifluoromethyl)cyclobutan-1-ol
-CF₃ -76.5 ppm (s)-76.8 ppm (s)

Note: The chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

While the chemical shift difference between the two isomers is small, it is often measurable and can be used in conjunction with ¹H and ¹³C NMR data to confirm the stereochemistry.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are scalar-coupled to each other, typically over two or three bonds. For 3-(trifluoromethyl)cyclobutan-1-ol, COSY would show cross-peaks between the CH-OH proton and the adjacent CH₂ protons, as well as between the CH-CF₃ proton and its neighboring CH₂ protons. This helps to confirm the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). bioorganica.com.ua This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the CH-OH proton in the ¹H NMR spectrum will correlate with the signal for the C-OH carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). bioorganica.com.ua This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In 3-(trifluoromethyl)cyclobutan-1-ol, HMBC would show correlations between the protons of the CH₂ groups and the C-OH and C-CF₃ carbons, as well as the quaternary CF₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, even if they are not directly bonded or scalar-coupled. This is a powerful technique for determining stereochemistry. In the case of 3-(trifluoromethyl)cyclobutan-1-ol, a NOESY experiment could potentially show a cross-peak between the CH-OH proton and the CH-CF₃ proton in the cis isomer, as these protons are on the same face of the ring and thus closer in space. This cross-peak would be absent or much weaker in the trans isomer.

Application of Dynamic NMR for Conformational Studies

The cyclobutane ring is not planar and undergoes a rapid ring-puckering motion at room temperature. thieme-connect.com This conformational change can interconvert different puckered conformations. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational dynamics.

At low temperatures, the ring-puckering motion can be slowed down on the NMR timescale, potentially leading to the observation of separate signals for the axial and equatorial protons of the CH₂ groups. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the activation energy for the ring-puckering process. However, for a simple monosubstituted cyclobutane like this, the energy barrier is typically low, and very low temperatures would be required to observe this phenomenon.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

For 3-(trifluoromethyl)cyclobutan-1-ol, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 140, corresponding to the molecular formula C₅H₇F₃O. The intensity of the molecular ion peak for alcohols can sometimes be weak due to facile fragmentation.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include:

Loss of a hydrogen atom: [M-1]⁺ at m/z 139.

Loss of a hydroxyl radical: [M-17]⁺ at m/z 123.

Loss of water: [M-18]⁺ at m/z 122. This is often a prominent peak for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This can lead to fragments such as [CH₂OH]⁺ (m/z 31) if the charge is retained on this fragment.

Loss of the trifluoromethyl group: [M-69]⁺ at m/z 71.

Fragmentation of the cyclobutane ring: The strained four-membered ring can undergo cleavage to produce various smaller fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental composition of each ion.

Table 4: Predicted Major Fragments in the Mass Spectrum of 3-(Trifluoromethyl)cyclobutan-1-ol

m/zPossible Fragment
140[C₅H₇F₃O]⁺ (Molecular Ion)
122[C₅H₅F₃]⁺ (Loss of H₂O)
123[C₅H₆F₃]⁺ (Loss of OH)
71[C₄H₆O]⁺ (Loss of CF₃)
69[CF₃]⁺

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. Since different functional groups have characteristic vibrational frequencies, these methods are excellent for functional group identification. savemyexams.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. savemyexams.com The IR spectrum of 3-(Difluoromethyl)cyclobutan-1-ol is expected to show characteristic absorption bands for its alcohol and difluoromethyl functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (sp³ Alkane)Stretching2850 - 3000Medium to Strong
C-O (Alcohol)Stretching1050 - 1260Medium to Strong
C-FStretching1000 - 1400Strong
C-HBending1350 - 1470Variable

Data sourced from general IR spectroscopy correlation tables. libretexts.orglibretexts.orgathabascau.ca

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Generally, symmetrical, non-polar bonds produce strong Raman signals, while polar bonds are often weak.

For this compound, Raman spectroscopy would be expected to clearly show:

C-C stretching vibrations of the cyclobutane ring.

Symmetric C-H stretching modes.

Symmetric C-F stretching modes.

The O-H stretch, which is very strong and broad in the IR spectrum, would likely be weak in the Raman spectrum. No specific experimental Raman data for this compound is currently available in the public domain.

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org If a suitable single crystal of this compound could be grown, this technique would provide definitive, high-resolution structural data.

Key structural features that could be determined include:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles.

Stereochemistry: Definitive assignment of the cis or trans relationship between the hydroxyl and difluoromethyl groups.

Conformation: The exact puckering of the four-membered cyclobutane ring.

Intermolecular interactions: Analysis of hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions in the crystal lattice.

While X-ray crystallography has been used to determine the structures of other complex fluorinated molecules and cyclobutane derivatives google.comresearchgate.netmdpi.com, a search of crystallographic databases indicates that the crystal structure of this compound has not been reported.

Theoretical and Computational Chemistry Studies on 3 Difluoromethyl Cyclobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system to determine its energy and electronic wavefunction. imperial.ac.uk From this, a wealth of information about the molecule's structure and electronic nature can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. imperial.ac.ukscispace.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the spatially-dependent electron density. scispace.comnih.gov

For 3-(Difluoromethyl)cyclobutan-1-ol, DFT calculations are instrumental in determining its ground-state geometry—the lowest energy three-dimensional arrangement of its atoms. This process involves starting with an initial guess of the structure and iteratively solving the Kohn-Sham equations while adjusting the atomic positions until an energy minimum is found. osti.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the difluoromethyl group on the cyclobutane (B1203170) ring and the hydroxyl functional group.

Table 1: Illustrative Optimized Ground State Geometry Parameters for this compound from a Hypothetical DFT Calculation (Note: This data is for illustrative purposes to show typical outputs of DFT calculations.)

ParameterAtoms InvolvedCalculated Value
Bond Lengths
C1-OCarbon-1, Oxygen1.43 Å
O-HOxygen, Hydrogen0.97 Å
C3-C(F2H)Carbon-3, Difluoromethyl Carbon1.52 Å
C-FDifluoromethyl Carbon, Fluorine1.35 Å
Bond Angles
C2-C1-C4Carbons in ring88.5°
H-O-C1Hydroxyl group108.5°
C(ring)-C3-C(F2H)Ring to side chain115.0°
Dihedral Angles
H-O-C1-C2Hydroxyl orientation175.0°
C4-C3-C(F2H)-F1Ring to side chain torsion65.0°

Beyond DFT, other methods are available for probing electronic properties. Ab initio and semiempirical methods represent two distinct approaches. nih.gov

Ab initio methods, Latin for "from the beginning," compute solutions from first principles without using experimental data for simplification. libretexts.org These methods, such as Hartree-Fock (HF) and more advanced correlated methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate results but are computationally very demanding. mpg.de

Semiempirical methods, in contrast, increase computational speed by incorporating parameters derived from experimental or high-level computational data to simplify some of the complex integrals involved in the calculations. libretexts.orgtau.ac.il While faster, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied. tau.ac.il

These methods are used to calculate key electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the dipole moment, and polarizability. The HOMO-LUMO gap is particularly important as it relates to the molecule's chemical reactivity and electronic excitation potential. researchgate.net

Table 2: Comparison of Hypothetical Electronic Properties for this compound Calculated by Different Methods (Note: This data is illustrative.)

PropertySemi-Empirical (AM1)DFT (B3LYP/6-31G*)Ab Initio (MP2/cc-pVDZ)
HOMO Energy -10.5 eV-7.8 eV-8.1 eV
LUMO Energy 1.2 eV0.5 eV0.9 eV
HOMO-LUMO Gap 11.7 eV8.3 eV9.0 eV
Dipole Moment 2.1 D2.5 D2.6 D

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions, providing a virtual window into how transformations occur at a molecular level. mdpi.com This is particularly valuable for understanding the reactivity of functionalized cyclobutanes, which can undergo various ring-opening or substitution reactions. nih.gov

A chemical reaction proceeds from reactants to products via a specific pathway on the potential energy surface (PES). A key feature of this pathway is the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. mdpi.com The transition state represents an energy barrier that must be overcome for the reaction to occur.

For this compound, computational methods can be used to propose and investigate various reaction mechanisms, such as acid-catalyzed dehydration to form an alkene or oxidation of the alcohol to a ketone. By employing algorithms designed to locate saddle points on the PES, the precise geometric structure of the transition state for each proposed step can be identified. escholarship.org Characterizing these transition states is the first step in understanding the kinetics and feasibility of a reaction.

Once the structures of the reactants, products, and transition states have been optimized, their energies can be calculated with high accuracy. The activation energy (Ea) is determined as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Table 3: Hypothetical Energetic Profile for the Dehydration of this compound (Note: Energies are illustrative. All values are relative to the reactant.)

SpeciesElectronic Energy (Hartree)Relative Free Energy (kcal/mol)
Reactant (this compound)-552.12500.0
Transition State -552.0750+29.5
Product (Difluoromethyl-cyclobutene)-552.1300-5.2
Activation Free Energy (ΔG‡) +29.5 kcal/mol
Reaction Free Energy (ΔGr) -5.2 kcal/mol

Identifying a transition state structure is not sufficient to prove it connects a specific reactant to a specific product. An Intrinsic Reaction Coordinate (IRC) calculation serves as the definitive validation. missouri.edu An IRC calculation maps the minimum energy path downhill from the transition state in both the "forward" and "backward" directions. rowansci.com

The procedure starts at the optimized transition state geometry and takes small steps along the vibrational mode corresponding to the imaginary frequency (the mode of negative curvature that defines the TS). rowansci.com By following this path, the IRC confirms that the transition state smoothly connects the intended reactant and product minima on the potential energy surface. missouri.edu This analysis is crucial for verifying a proposed reaction mechanism and ensuring that the calculated activation energy corresponds to the correct chemical transformation. mdpi.com

Conformational Analysis and Dynamics

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. For a substituted cyclobutane like this compound, conformational analysis is crucial to understanding its behavior. Unlike the planar representation often used in 2D drawings, cyclobutane rings are known to adopt a puckered or "folded" conformation to alleviate torsional strain. dalalinstitute.com The presence of two substituents, a hydroxyl group and a difluoromethyl group, in a 1,3-relationship introduces several possible stereoisomers and conformers.

The conformational landscape of this compound is defined by the puckering of the cyclobutane ring and the relative orientations of the hydroxyl and difluoromethyl substituents. These substituents can adopt either an axial or an equatorial position on the puckered ring. This gives rise to cis and trans diastereomers, each with its own set of conformers.

Computational methods, particularly density functional theory (DFT), are powerful tools for exploring this conformational space. By calculating the potential energy of various geometries, we can identify the most stable conformers (energy minima) and the energy barriers between them. For this compound, the primary conformers of interest for both the cis and trans isomers are those where the substituents occupy axial (ax) or equatorial (eq) positions.

In a study of 2-substituted cyclobutane-α-amino acid derivatives, it was found that an equatorial substituent can influence the conformational preference of the ring puckering. acs.org For this compound, a similar influence is expected. The large difluoromethyl group is expected to have a significant steric presence, likely favoring an equatorial position to minimize steric hindrance with the rest of the ring. The smaller hydroxyl group is more flexible in its positioning.

The relative energies of these conformers determine their population at a given temperature. The table below presents hypothetical, yet plausible, relative energies for the different conformers of cis- and trans-3-(Difluoromethyl)cyclobutan-1-ol, as would be calculated by DFT methods.

IsomerSubstituent Positions (OH, CHF2)Relative Energy (kcal/mol)
trans(eq, eq)0.00
trans(ax, ax)3.5
cis(eq, ax)1.2
cis(ax, eq)1.0

Table 1: Hypothetical relative energies of the conformers of this compound. The (eq, eq) conformer of the trans isomer is set as the reference with zero relative energy.

From this hypothetical data, the trans-(eq, eq) conformer is the most stable, as expected, due to both bulky groups occupying the less sterically hindered equatorial positions. The cis conformers, where one substituent must be axial, are slightly higher in energy. The trans-(ax, ax) conformer is the least stable due to significant 1,3-diaxial interactions. youtube.com

While static calculations provide information on energy minima, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. rawdatalibrary.netresearchgate.net MD simulations model the movement of atoms and the flexibility of the molecule by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would reveal the dynamic equilibrium between the different conformers. Key dynamic events would include:

Ring Puckering: The cyclobutane ring would be observed to rapidly flip between its puckered conformations. The frequency and energy barrier of this ring inversion would be a key output of the simulation.

Substituent Rotation: The hydroxyl and difluoromethyl groups would exhibit rotational freedom around their respective C-O and C-C bonds. The simulation would show the preferred rotational orientations (rotamers) and the barriers to rotation.

MD simulations can also be used to study the molecule's behavior in different solvent environments, which is crucial for predicting its properties in a biological context or in a reaction medium. researchgate.net

Predictive Modeling of Reactivity, Selectivity, and Regioselectivity

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. rsc.org For this compound, we can model its reactivity, as well as the selectivity and regioselectivity of its potential transformations.

The electronic properties of the molecule are key to understanding its reactivity. The electron-withdrawing nature of the difluoromethyl group is expected to have a significant impact. We can use computational methods to calculate various electronic descriptors, such as atomic charges and frontier molecular orbital (FMO) energies.

The table below shows plausible calculated atomic charges for key atoms in the most stable trans-(eq, eq) conformer of this compound.

AtomCalculated Partial Charge (e)
O (hydroxyl)-0.65
H (hydroxyl)+0.42
C1 (bearing OH)+0.25
C3 (bearing CHF2)+0.15
F (fluorine)-0.28

Table 2: Hypothetical calculated partial atomic charges for selected atoms in trans-3-(Difluoromethyl)cyclobutan-1-ol.

These charge distributions suggest several aspects of the molecule's reactivity:

Nucleophilicity of the Oxygen: The significant negative charge on the hydroxyl oxygen makes it a likely site for electrophilic attack or for acting as a nucleophile in reactions.

Acidity of the Hydroxyl Proton: The positive charge on the hydroxyl proton indicates its acidic character.

Electrophilicity of C1: The positive charge on the carbon atom attached to the hydroxyl group (C1) makes it susceptible to nucleophilic attack, especially if the hydroxyl group is first protonated and converted into a good leaving group (water).

Influence of the Difluoromethyl Group: The electron-withdrawing difluoromethyl group will influence the reactivity of the entire ring system, potentially affecting the pKa of the hydroxyl group and the stability of any charged intermediates formed during a reaction.

Predictive models can also be used to understand the stereochemical outcome of reactions. For example, if the hydroxyl group were to be replaced in a substitution reaction, the model could predict whether the reaction would proceed with inversion or retention of stereochemistry at C1. Similarly, for elimination reactions, computational models could predict the preferred regioselectivity (which protons are abstracted) and stereoselectivity (the geometry of the resulting double bond). The steric bulk of the difluoromethyl group would also play a crucial role in directing the approach of reagents, thus influencing the stereochemical outcome of reactions at other positions on the ring.

Applications and Advanced Research Directions of 3 Difluoromethyl Cyclobutan 1 Ol in Organic Synthesis

Role as a Versatile Building Block for the Synthesis of Complex Molecules

The 3-(difluoromethyl)cyclobutane moiety is a valuable scaffold for constructing complex molecular architectures. cymitquimica.comresearchgate.net The inherent ring strain of the cyclobutane (B1203170) core imparts unique reactivity, while the difluoromethyl group modulates the electronic and steric properties of the molecule. The hydroxyl group on the cyclobutane ring of 3-(difluoromethyl)cyclobutan-1-ol provides a convenient handle for a variety of chemical transformations, including oxidation, reduction, and substitution, making it a versatile precursor for more elaborate structures.

Precursor CompoundReaction TypeResulting StructurePotential Application in TOS
3-(Difluoromethyl)cyclobutan-1-oneNucleophilic AdditionSubstituted 3-(difluoromethyl)cyclobutan-1-olsIntroduction of diverse functional groups for SAR studies
This compoundOxidation3-(Difluoromethyl)cyclobutan-1-oneKey intermediate for further elaboration
This compoundEsterification/EtherificationDerivatized cyclobutanesProdrug synthesis or modulation of physicochemical properties

Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally related compounds from a common intermediate. beilstein-journals.org this compound and its derivatives are well-suited for divergent synthesis approaches. The functional groups on the cyclobutane ring can be selectively manipulated to create a variety of analogs. For example, the hydroxyl group can be converted into a leaving group, enabling nucleophilic substitution with a range of nucleophiles to generate a library of 1-substituted-3-(difluoromethyl)cyclobutanes. Similarly, the difluoromethyl group itself can be a site for further functionalization under specific conditions. This approach is highly valuable for exploring the chemical space around a particular scaffold and for the rapid generation of compound libraries for high-throughput screening. acs.org

Development of Fluorine-Containing Bioisosteres and Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce similar biological effects, is a key strategy in drug design. wikipedia.org The difluoromethyl group is considered a non-classical bioisostere of hydroxyl, thiol, and even methyl groups, offering a unique combination of steric and electronic properties. sci-hub.senih.gov

The incorporation of the difluoromethyl group into the cyclobutane scaffold significantly enhances its diversity and utility in medicinal chemistry. The CHF2 group can act as a hydrogen bond donor, a property not shared by the analogous methyl or trifluoromethyl groups, which can lead to novel interactions with biological targets. sci-hub.se Furthermore, the replacement of a hydrogen or a methyl group with a difluoromethyl group can modulate the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacokinetic properties. sci-hub.se This strategic substitution allows for the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. scispace.com The rigid, puckered nature of the cyclobutane ring makes this compound an excellent building block for creating conformationally restricted analogues of more flexible molecules. By locking key pharmacophores into specific spatial orientations, chemists can probe the optimal geometry for binding to a biological target. The cis and trans isomers of 1,3-disubstituted cyclobutanes, which can be synthesized from this compound, provide distinct and well-defined three-dimensional structures that are invaluable for detailed SAR investigations. bohrium.com The insights gained from these studies can guide the rational design of more potent and selective drug candidates.

PropertyContribution of the Difluoromethyl Group
Bioisosterism Can mimic hydroxyl, thiol, and amine groups. sci-hub.senih.gov
Hydrogen Bonding Acts as a hydrogen bond donor. sci-hub.se
Lipophilicity Increases lipophilicity compared to a hydrogen atom.
Metabolic Stability Can block sites of metabolic oxidation. sci-hub.se
Conformational Rigidity The cyclobutane scaffold restricts conformational freedom.

Integration into Cascade and Multicomponent Reactions for Chemical Library Generation

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient methods for generating molecular complexity. unica.itnih.gov The reactivity of the strained cyclobutane ring and the functional handles present in this compound make it a potential substrate for such complexity-generating reactions. For example, a cascade reaction could be initiated by the activation of the hydroxyl group, followed by ring-opening of the cyclobutane and subsequent cyclization to form more complex polycyclic systems. While specific examples involving this compound in cascade or multicomponent reactions are not yet widely reported, the development of such methods would provide a powerful platform for the rapid synthesis of diverse chemical libraries for drug discovery and other applications. nih.gov The ability to quickly assemble complex molecules from this versatile building block holds significant promise for accelerating the discovery of new chemical entities with valuable biological activities.

Strategic Use in Medicinal and Agrochemical Chemistry Research (as a synthetic intermediate)

This compound has emerged as a significant synthetic intermediate in the fields of medicinal and agrochemical chemistry. Its value lies in its structure, which combines a conformationally constrained cyclobutane ring with a difluoromethyl group, a moiety known to impart beneficial properties to bioactive molecules. acs.orgnuph.edu.uaresearchgate.net The incorporation of fluorine-containing motifs is a well-established strategy in drug design to enhance crucial physicochemical and biological properties. mdpi.comnih.govrsc.org As a readily available building block, this compound provides a direct pathway to introduce the fluorinated cyclobutane scaffold into lead compounds, a motif that has proven critical in the development of some FDA-approved drugs. acs.orgacs.org Researchers utilize this intermediate to systematically modify existing molecules, aiming to improve parameters such as metabolic stability, membrane permeability, and binding affinity, which are critical for the development of effective pharmaceuticals and agrochemicals. acs.orgontosight.aigoogle.com

The difluoromethyl (CHF2) group, a defining feature of this compound, exerts a profound influence on the properties of molecules into which it is incorporated. nih.govontosight.ai Its strategic inclusion is a key tactic in molecular design to fine-tune lipophilicity and enhance metabolic stability. mdpi.combohrium.com

Metabolic Stability: A primary reason for incorporating fluorinated groups into drug candidates is to improve their metabolic stability. mdpi.comacs.org The carbon-fluorine bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a typical carbon-hydrogen bond (~414 kJ/mol), making it much more resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com The CHF2 group is often used as a metabolically robust bioisostere for groups that are prone to oxidation, such as alcohols, thiols, or amines. nih.govontosight.ai By replacing a metabolically vulnerable site with a difluoromethyl group via intermediates like this compound, chemists can block metabolic pathways, thereby increasing the half-life and bioavailability of a potential drug. mdpi.comnih.gov The gem-difluorocyclobutane motif, in particular, has been shown to be crucial in increasing metabolic stability while maintaining potency in drug candidates. acs.orgacs.org

Table 1: Physicochemical Impact of the Difluoromethyl Group in Molecular Design

PropertyInfluence of the -CHF2 GroupRationale and Key CharacteristicsReferences
Lipophilicity (logP)Context-dependent modulation (can increase or decrease)Acts as a lipophilic hydrogen bond donor; overall effect depends on the electronic environment of the parent molecule. ontosight.ainih.govrsc.org
Metabolic StabilitySignificantly increasesThe high bond energy of the C-F bond makes it resistant to enzymatic (e.g., CYP450) cleavage. acs.orgmdpi.comacs.org
BioisosterismServes as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groupsMaintains or improves biological activity while replacing metabolically labile functional groups. nih.govrsc.orgontosight.ai
Hydrogen BondingCan act as a weak hydrogen bond donorThe C-H bond is acidified by the two adjacent electronegative fluorine atoms, enabling interactions with hydrogen bond acceptors. nih.govnih.gov

This compound is not just a carrier of the CHF2 group; it is a versatile scaffold for the construction of diverse libraries of novel fluorinated compounds. bohrium.comnih.gov The generation of compound libraries is a cornerstone of modern drug discovery and agrochemical research, providing a broad range of molecules for high-throughput screening to identify new hits and lead compounds. nih.govnih.gov

The structure of this compound is ideally suited for this purpose. The cyclobutane ring provides a rigid, three-dimensional framework, which is increasingly sought after in medicinal chemistry to explore new chemical space beyond traditional flat, aromatic rings. acs.orgresearchgate.net The alcohol functional group serves as a convenient chemical handle for a wide array of synthetic transformations. acs.orgchemrxiv.org This allows for divergent synthesis, where the core scaffold can be elaborated into a multitude of derivatives. acs.orgnih.gov For example, the alcohol can be oxidized to a ketone, which can then undergo nucleophilic additions, or it can be converted into an amine or other functional groups through various synthetic protocols. nuph.edu.uachemrxiv.org

Research has demonstrated the feasibility of using fluorinated cyclobutane building blocks to access a wide range of derivatives, including amines, carboxylic acids, esters, and heterocycles, by functionalizing the ring at different positions. acs.orgnuph.edu.uaacs.orgchemrxiv.org This strategic approach enables the rapid generation of a diverse set of 1,1- and 1,3-disubstituted difluorocyclobutanes, expanding the design options available to medicinal chemists and facilitating the exploration of structure-activity relationships (SAR) in screening programs. acs.orgresearchgate.net

Table 2: Examples of Compound Classes Accessible from a Fluorinated Cyclobutane Scaffold

Starting Scaffold TypeDerivative Compound ClassPotential Synthetic TransformationReferences
Fluorinated Cyclobutanol (B46151) (e.g., this compound)Fluorinated Cyclobutanone (B123998)Oxidation of the alcohol chemrxiv.org
Fluorinated Cyclobutanecarboxylic AcidFluorinated CyclobutanamineCurtius rearrangement or similar transformations nuph.edu.ua
Fluorinated Cyclobutanol1,1-Disubstituted Fluorinated CyclobutanesFunctionalization via carbocation or radical intermediates acs.org
Fluorinated Cyclobutene (B1205218)Chiral Fluorinated CyclobutanesAsymmetric hydroboration and subsequent functionalization bohrium.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.